Aloe emodin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

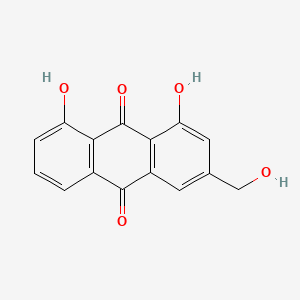

Aloe emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is a highly valued natural anthraquinone derivative characterized by its hydroxymethyl group at the C-3 position. This specific structural feature distinguishes it from closely related analogs like emodin (which possesses a methyl group) and rhein (which possesses a carboxylic acid). In procurement and industrial contexts, aloe emodin is primarily sourced as a critical precursor for the synthesis of downstream pharmaceuticals, notably the osteoarthritis drug diacerein, or utilized as a specialized photosensitizer and pharmacological standard [2]. Its baseline physicochemical properties include a logP of approximately 2.32 and a distinct safety profile, making it a versatile scaffold [1]. Buyers must carefully differentiate aloe emodin from crude aloin extracts or generic emodin to ensure reproducibility in synthesis, biological assays, and formulation workflows.

Substituting aloe emodin with its closest structural analog, emodin, or its upstream glycoside, aloin, leads to significant failures in both synthetic workflows and biological applications. In industrial synthesis, attempting to use aloin instead of aloe emodin to produce rhein requires harsh, multi-step oxidative hydrolysis to cleave the C-glycosidic bond, often complicating purification and reducing overall yield [1]. Biologically, the lack of the C-3 hydroxymethyl group in emodin fundamentally alters its lipophilicity and target binding, resulting in a 5-fold increase in hepatotoxicity[2] and significantly lower efficacy against multidrug-resistant cell lines. Furthermore, in photodynamic therapy (PDT) applications, emodin fails to match the singlet oxygen quantum yield of aloe emodin under blue light irradiation, leading to inferior phototoxicity in target tissues [3].

References

- [1] Process for preparing rhein and diacerein. European Patent EP1666446A1.

- [2] In vitro-to-in vivo extrapolation (IVIVE) for liver safety assessment of anthraquinones. U.S. Food and Drug Administration (FDA).

- [3] The Comparison of the Efficiency of Emodin and Aloe-Emodin in Photodynamic Therapy. Int J Mol Sci. 2022 Jun 3;23(11):6276.

Precursor Efficiency in Rhein and Diacerein Synthesis

Aloe emodin serves as a highly efficient, direct precursor for the synthesis of rhein, the active metabolite of the osteoarthritis drug diacerein. Direct oxidation of aloe emodin (using sodium nitrite, boric acid, and sulfuric acid) yields rhein at 75% to 95% purity without the need for heavy metal catalysts. In contrast, utilizing the upstream precursor aloin requires a complex oxidative hydrolysis step to cleave the C-glycosidic bond, which historically relies on toxic chromium reagents or prolonged oxygen/nitric acid exposure, complicating purification and waste management [1].

| Evidence Dimension | Synthetic pathway complexity and intermediate yield |

| Target Compound Data | Direct oxidation to rhein yields 75-95% |

| Comparator Or Baseline | Aloin (requires multi-step glycoside cleavage before rhein synthesis) |

| Quantified Difference | Elimination of the glycoside cleavage step and avoidance of heavy metal catalysts |

| Conditions | Industrial-scale oxidation to rhein/diacerein |

Procuring aloe emodin directly streamlines the synthesis of diacerein, reducing process steps, improving yield, and eliminating the need for toxic chromium reagents.

Cytotoxicity Profile in Multidrug-Resistant Leukemia

Aloe emodin demonstrates superior targeted cytotoxicity against multidrug-resistant, P-glycoprotein-overexpressing leukemia cell lines compared to other common anthraquinones. In the CEM/ADR5000 cell line, aloe emodin achieved an IC50 of 12.85 μM. In direct comparison, emodin and rhein exhibited significantly weaker activity, with IC50 values of 35.27 μM and 46.87 μM, respectively. Furthermore, aloe emodin showed no cytotoxic activity towards normal human peripheral mononuclear cells at concentrations up to 100 μM, indicating a high degree of tumor specificity [1].

| Evidence Dimension | IC50 in multidrug-resistant CEM/ADR5000 leukemia cells |

| Target Compound Data | 12.85 μM |

| Comparator Or Baseline | Emodin (35.27 μM) and Rhein (46.87 μM) |

| Quantified Difference | 2.7-fold higher potency than emodin; 3.6-fold higher potency than rhein |

| Conditions | Resazurin assay on P-glycoprotein-expressing CEM/ADR5000 acute lymphoblastic cells |

For oncology drug discovery targeting multidrug resistance, aloe emodin provides significantly higher potency and tumor specificity than standard emodin.

Singlet Oxygen Generation in Photodynamic Therapy (PDT)

Aloe emodin is a highly effective photosensitizer for blue-light-mediated photodynamic therapy (PDT) of superficial skin cancers. It exhibits a high singlet oxygen quantum yield (ΦΔ = 0.57) under blue light. When applied at 20 μM with 6 J/cm2 blue light irradiation, aloe emodin reduced the viability of SCC-25 squamous cell carcinoma cells to 69% and MUG-Mel2 melanoma cells to 74%. Under identical conditions, emodin was less effective, reducing viability to only 74% and 79%, respectively. This demonstrates aloe emodin's superior phototoxicity and growth inhibition capabilities [1].

| Evidence Dimension | Cancer cell viability reduction post-PDT |

| Target Compound Data | SCC-25 viability reduced to 69%; MUG-Mel2 to 74% |

| Comparator Or Baseline | Emodin (SCC-25 viability reduced to 74%; MUG-Mel2 to 79%) |

| Quantified Difference | 5% greater absolute reduction in cell viability across both tested cancer lines |

| Conditions | 20 μM concentration, 6 J/cm2 blue light irradiation, MTT assay |

Aloe emodin's superior singlet oxygen generation and phototoxicity make it the preferred anthraquinone candidate for developing dermatological PDT treatments.

Hepatotoxicity and Physicochemical Safety Profile

In safety assessments for drug development, aloe emodin exhibits a more favorable hepatotoxicity profile and lower lipophilicity compared to emodin. In vitro-to-in vivo extrapolation (IVIVE) studies using human hepatocytes revealed that aloe emodin has an IC50 of 75.0 μM for hepatotoxicity. In contrast, emodin is significantly more toxic to liver cells, with an IC50 of 14.8 μM. Additionally, aloe emodin has a lower logP (2.32) compared to emodin (3.06), which influences its distribution and reduces off-target accumulation[1].

| Evidence Dimension | Hepatotoxicity IC50 and logP |

| Target Compound Data | IC50 = 75.0 μM; logP = 2.32 |

| Comparator Or Baseline | Emodin (IC50 = 14.8 μM; logP = 3.06) |

| Quantified Difference | 5-fold lower hepatotoxicity and reduced lipophilicity |

| Conditions | Cryopreserved human hepatocytes incubated with anthraquinones at 37°C |

The significantly lower hepatotoxicity of aloe emodin makes it a safer starting material for pharmaceutical formulation and systemic drug development compared to emodin.

Industrial Synthesis of Diacerein

Aloe emodin is the optimal starting material for the chromium-free synthesis of rhein and diacerein, streamlining the manufacturing process by bypassing the complex glycoside cleavage required when starting from aloin [1].

Development of Dermatological Photodynamic Therapies

Due to its high singlet oxygen quantum yield and superior phototoxicity under blue light compared to emodin, aloe emodin is ideally suited for formulating topical photosensitizers targeting superficial skin cancers like squamous cell carcinoma and melanoma [2].

Oncology Drug Discovery for Multidrug Resistance

With its demonstrated 2.7-fold higher potency against P-glycoprotein-overexpressing leukemia cells compared to emodin, aloe emodin is a critical scaffold for developing targeted therapies against drug-resistant malignancies [3].

Low-Hepatotoxicity Scaffold Design

Because it exhibits a 5-fold lower in vitro hepatotoxicity than emodin, aloe emodin is the preferred anthraquinone core for medicinal chemists seeking to design new derivatives with improved systemic safety profiles[4].

References

- [1] Process for preparing rhein and diacerein. European Patent EP1666446A1.

- [2] The Comparison of the Efficiency of Emodin and Aloe-Emodin in Photodynamic Therapy. Int J Mol Sci. 2022 Jun 3;23(11):6276.

- [3] Aloe-emodin as drug candidate for cancer therapy. Oncotarget. 2018 Apr 3;9(25):17717-17729.

- [4] In vitro-to-in vivo extrapolation (IVIVE) for liver safety assessment of anthraquinones. U.S. Food and Drug Administration (FDA).

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Liu J, Wu F, Chen C. Design and synthesis of aloe-emodin derivatives as potent anti-tyrosinase, antibacterial and anti-inflammatory agents. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5142-6. doi: 10.1016/j.bmcl.2015.10.004. Epub 2015 Oct 9. PubMed PMID: 26471089.

3: Yu CP, Shia CS, Lin HJ, Hsieh YW, Lin SP, Hou YC. Analysis of the pharmacokinetics and metabolism of aloe-emodin following intravenous and oral administrations in rats. Biomed Chromatogr. 2016 Oct;30(10):1641-7. doi: 10.1002/bmc.3735. Epub 2016 May 12. PubMed PMID: 27061721.

4: Dong X, Fu J, Yin X, Yang C, Ni J. Aloe-emodin Induces Apoptosis in Human Liver HL-7702 Cells through Fas Death Pathway and the Mitochondrial Pathway by Generating Reactive Oxygen Species. Phytother Res. 2017 Apr 26. doi: 10.1002/ptr.5820. [Epub ahead of print] PubMed PMID: 28444790.

5: Yang M, Li L, Heo SM, Soh Y. Aloe-Emodin Induces Chondrogenic Differentiation of ATDC5 Cells via MAP Kinases and BMP-2 Signaling Pathways. Biomol Ther (Seoul). 2016 Jul 1;24(4):395-401. doi: 10.4062/biomolther.2016.020. PubMed PMID: 27350340; PubMed Central PMCID: PMC4930283.

6: Chihara T, Shimpo K, Beppu H, Yamamoto N, Kaneko T, Wakamatsu K, Sonoda S. Effects of Aloe-emodin and Emodin on Proliferation of the MKN45 Human Gastric Cancer Cell Line. Asian Pac J Cancer Prev. 2015;16(9):3887-91. PubMed PMID: 25987055.

7: Chen R, Zhang J, Hu Y, Wang S, Chen M, Wang Y. Potential antineoplastic effects of Aloe-emodin: a comprehensive review. Am J Chin Med. 2014;42(2):275-88. doi: 10.1142/S0192415X14500189. Review. PubMed PMID: 24707862.

8: Li SW, Yang TC, Lai CC, Huang SH, Liao JM, Wan L, Lin YJ, Lin CW. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation. Eur J Pharmacol. 2014 Sep 5;738:125-32. doi: 10.1016/j.ejphar.2014.05.028. Epub 2014 May 27. PubMed PMID: 24877694.

9: Chen YY, Chiang SY, Lin JG, Ma YS, Liao CL, Weng SW, Lai TY, Chung JG. Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9. Int J Oncol. 2010 May;36(5):1113-20. PubMed PMID: 20372784.

10: Dalimi A, Delavari M, Ghaffarifar F, Sadraei J. In vitro and in vivo antileishmanial effects of aloe-emodin on Leishmania major. J Tradit Complement Med. 2015 Jan 31;5(2):96-9. doi: 10.1016/j.jtcme.2014.11.004. eCollection 2015 Apr. PubMed PMID: 26151018; PubMed Central PMCID: PMC4488107.

11: Hu B, Zhang H, Meng X, Wang F, Wang P. Aloe-emodin from rhubarb (Rheum rhabarbarum) inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages. J Ethnopharmacol. 2014 May 14;153(3):846-53. doi: 10.1016/j.jep.2014.03.059. Epub 2014 Mar 29. PubMed PMID: 24685589.

12: Divya G, Panonnummal R, Gupta S, Jayakumar R, Sabitha M. Acitretin and aloe-emodin loaded chitin nanogel for the treatment of psoriasis. Eur J Pharm Biopharm. 2016 Oct;107:97-109. doi: 10.1016/j.ejpb.2016.06.019. Epub 2016 Jun 28. PubMed PMID: 27368748.

13: Chang X, Zhao J, Tian F, Jiang Y, Lu J, Ma J, Zhang X, Jin G, Huang Y, Dong Z, Liu K, Dong Z. Aloe-emodin suppresses esophageal cancer cell TE1 proliferation by inhibiting AKT and ERK phosphorylation. Oncol Lett. 2016 Sep;12(3):2232-2238. Epub 2016 Jul 25. PubMed PMID: 27602169; PubMed Central PMCID: PMC4998577.

14: Park MY, Kwon HJ, Sung MK. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages. Biosci Biotechnol Biochem. 2009 Apr 23;73(4):828-32. Epub 2009 Apr 7. PubMed PMID: 19352036.

15: Chen YY, Chiang SY, Lin JG, Yang JS, Ma YS, Liao CL, Lai TY, Tang NY, Chung JG. Emodin, aloe-emodin and rhein induced DNA damage and inhibited DNA repair gene expression in SCC-4 human tongue cancer cells. Anticancer Res. 2010 Mar;30(3):945-51. PubMed PMID: 20393018.

16: Narayanan S, Jadhav AP, Kadam VJ. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Indian J Pharm Sci. 2015 Nov-Dec;77(6):795-8. PubMed PMID: 26997712; PubMed Central PMCID: PMC4778244.

17: Zhang YX, Li JS, Peng WW, Liu X, Yang GM, Chen LH, Cai BC. Comparative pharmacokinetics of aloe-emodin, rhein and emodin determined by liquid chromatography-mass spectrometry after oral administration of a rhubarb peony decoction and rhubarb extract to rats. Pharmazie. 2013 May;68(5):333-9. PubMed PMID: 23802430.

18: Thimmegowda NR, Park C, Shwetha B, Sakchaisri K, Liu K, Hwang J, Lee S, Jeong SJ, Soung NK, Jang JH, Ryoo IJ, Ahn JS, Erikson RL, Kim BY. Synthesis and antitumor activity of natural compound aloe emodin derivatives. Chem Biol Drug Des. 2015 May;85(5):638-44. doi: 10.1111/cbdd.12448. Epub 2014 Nov 5. PubMed PMID: 25323822.

19: Narayanan S, Jadhav AP. Simultaneous Estimation of Aloe Emodin and Emodin from Rheum emodi, Cassia alata and Aloes by HPTLC. Indian J Pharm Sci. 2015 Nov-Dec;77(6):783-7. PubMed PMID: 26997709; PubMed Central PMCID: PMC4778241.

20: Tao L, Xie J, Wang Y, Wang S, Wu S, Wang Q, Ding H. Protective effects of aloe-emodin on scopolamine-induced memory impairment in mice and H₂O₂-induced cytotoxicity in PC12 cells. Bioorg Med Chem Lett. 2014 Dec 1;24(23):5385-9. PubMed PMID: 25453793.

Explore Compound Types